An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodo-5-nitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodo-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-Fluoro-3-iodo-5-nitrobenzoic acid, a novel substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in the well-established physicochemical data of its structural analogs and a thorough understanding of the electronic and steric effects of its constituent functional groups. Furthermore, this document serves as a practical handbook, offering detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa. Expected spectral characteristics and a plausible synthetic pathway are also discussed, providing a solid foundation for the synthesis, characterization, and further investigation of this compound.
Introduction and Molecular Overview
4-Fluoro-3-iodo-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of a fluorine atom, an iodine atom, and a nitro group on the benzoic acid scaffold suggests a molecule with unique electronic and steric properties. The interplay of the electron-withdrawing effects of the fluoro and nitro groups, combined with the steric bulk of the iodine atom, is anticipated to significantly influence its acidity, reactivity, and intermolecular interactions. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide aims to provide researchers with the foundational knowledge and practical methodologies required to work with this compound.
Molecular Structure:
Caption: Chemical structure of 4-Fluoro-3-iodo-5-nitrobenzoic acid.
Predicted Physicochemical Properties
The physicochemical properties of 4-Fluoro-3-iodo-5-nitrobenzoic acid are predicted based on the known values of its structural analogs and the established electronic and steric effects of its substituents.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₇H₃FINO₄ | Based on the chemical structure. |
| Molecular Weight | 326.01 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow solid | Nitro-substituted aromatic compounds are often colored.[2] |
| Melting Point | 160-180 °C | The melting point is influenced by crystal packing and intermolecular forces. The predicted range is an educated estimate based on the melting points of 4-fluoro-3-nitrobenzoic acid (123-126 °C)[3], 3-iodo-5-nitrobenzoic acid (166-170 °C), and the potential for increased intermolecular interactions due to the additional halogen. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid group provides some polarity, but the large, substituted aromatic ring is expected to make it insoluble in water. It is predicted to be soluble in polar organic solvents, similar to its analogs. |
| pKa | < 3.5 | The acidity of benzoic acid is significantly increased by electron-withdrawing groups.[4] The combined inductive effects of the fluoro, iodo, and nitro groups will stabilize the carboxylate anion, leading to a lower pKa than benzoic acid (pKa ≈ 4.2).[4][5] The "ortho-effect" of the iodine and nitro substituents is also expected to increase acidity.[6] |
Experimental Protocols for Physicochemical Property Determination
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Fluoro-3-iodo-5-nitrobenzoic acid.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of dry 4-Fluoro-3-iodo-5-nitrobenzoic acid.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Caption: Workflow for melting point determination.
Solubility Determination
A systematic solubility testing scheme can provide valuable information about the functional groups present and the overall polarity of the molecule.
Methodology: Qualitative Solubility Testing
-
Water Solubility: Add approximately 20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously. Observe for dissolution. Test the pH of the aqueous layer with litmus paper.
-
Aqueous Base Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH solution. Shake and observe. If it dissolves, it indicates the presence of an acidic group.
-
Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, repeat the test with 1 mL of 5% NaHCO₃ solution. Effervescence (CO₂ evolution) confirms a carboxylic acid.
-
Aqueous Acid Solubility: If insoluble in water and aqueous base, test for solubility in 1 mL of 5% HCl. Dissolution would indicate a basic functional group (not expected for this compound).
-
Organic Solvent Solubility: Test for solubility in various organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF) by adding ~20 mg of the compound to 1 mL of the solvent.
Caption: Decision tree for aqueous solubility testing.
pKa Determination
The pKa value quantifies the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
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Sample Preparation: Accurately weigh a sample of 4-Fluoro-3-iodo-5-nitrobenzoic acid and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to ensure complete solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Predicted Spectral Data
The following sections outline the expected spectral characteristics of 4-Fluoro-3-iodo-5-nitrobenzoic acid based on the known spectral data of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons will appear as doublets. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons (2H): δ 8.0-9.0 ppm. The strong electron-withdrawing effects of the nitro and fluoro groups will deshield the aromatic protons, shifting them downfield.
-
Carboxylic Acid Proton (1H): δ 13.0-14.0 ppm. This proton is typically broad and appears at a very downfield chemical shift.[7]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Carboxylic Carbonyl Carbon: δ 165-170 ppm.
-
Aromatic Carbons: δ 110-160 ppm. The chemical shifts will be influenced by the substituents. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band around 1200-1300 cm⁻¹.
-
C-I Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
-
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Observations (Electrospray Ionization - Negative Mode):
-
[M-H]⁻ Ion: An intense peak at m/z corresponding to the deprotonated molecule (C₇H₂FINO₄⁻).
-
Fragmentation: Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of CO₂ and NO₂.[8]
-
Proposed Synthetic Pathway
A plausible synthetic route to 4-Fluoro-3-iodo-5-nitrobenzoic acid could start from the commercially available 4-fluoro-3-nitrobenzoic acid.
Reaction Scheme:
4-Fluoro-3-nitrobenzoic acid → 4-Fluoro-3-iodo-5-nitrobenzoic acid
Proposed Reagents and Conditions:
-
Iodinating Agent: N-Iodosuccinimide (NIS)
-
Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄)
-
Solvent: Dichloromethane or acetonitrile
Rationale:
The combination of a strong electron-donating group (in this case, the carboxylate anion in situ) and a strong electron-withdrawing group (the nitro group) on the aromatic ring directs the electrophilic iodination to the position ortho to the carboxylate and meta to the nitro group. The use of a strong acid catalyst is necessary to activate the iodinating agent.
Safety and Handling
Substituted nitrobenzoic acids should be handled with care. Based on the data for similar compounds, 4-Fluoro-3-iodo-5-nitrobenzoic acid is expected to be an irritant to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 4-Fluoro-3-iodo-5-nitrobenzoic acid, along with detailed experimental protocols for their determination. By leveraging data from structural analogs and fundamental principles of organic chemistry, this document serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and application of this novel compound. The information presented herein is intended to facilitate further research and development in the fields of medicinal chemistry, materials science, and beyond.
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